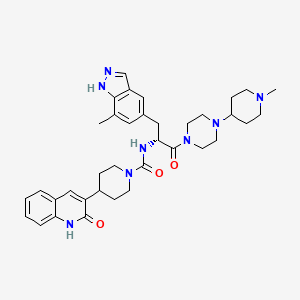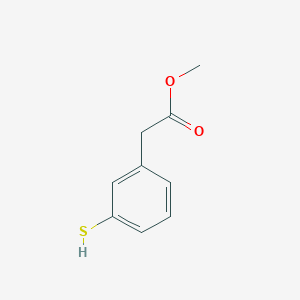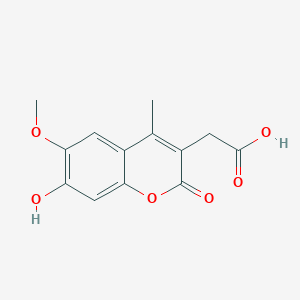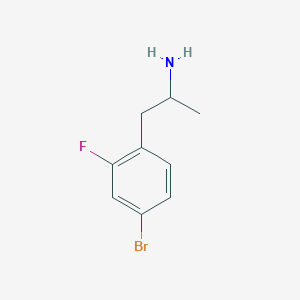
1-(4-Bromo-2-fluorophenyl)propan-2-amine
Übersicht
Beschreibung
1-(4-Bromo-2-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11BrFN. It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine atoms on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-amine typically involves the halogenation of phenylpropanamine derivatives. One common method includes the bromination and fluorination of the phenyl ring, followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity. The final product is purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or nitrile group.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylpropanamine derivative.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro or nitrile derivatives.
Reduction: Dehalogenated phenylpropanamine.
Substitution: Hydroxyl or alkyl-substituted phenylpropanamine.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-2-fluorophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may modulate neurotransmitter levels by inhibiting or activating specific pathways, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)propan-2-amine: Lacks the bromine atom, resulting in different chemical properties and biological activities.
1-(4-Bromo-2-chlorophenyl)propan-2-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and application.
1-(4-Bromo-2-methylphenyl)propan-2-amine:
Uniqueness: 1-(4-Bromo-2-fluorophenyl)propan-2-amine is unique due to the combined presence of bromine and fluorine atoms, which confer distinct electronic and steric effects. These properties make it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
1-(4-bromo-2-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5-6H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOISTFVHLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-3-hydroxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B3321262.png)
![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)

![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
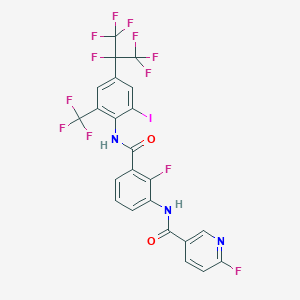
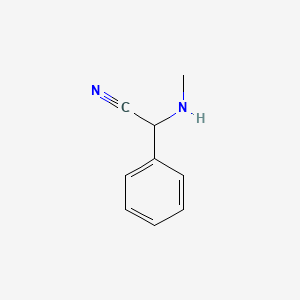

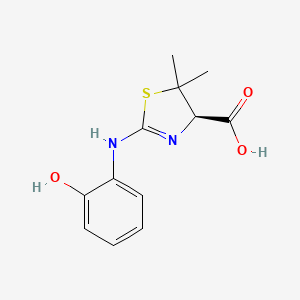
![Ethyl[1-(naphthalen-1-YL)ethyl]amine](/img/structure/B3321334.png)
